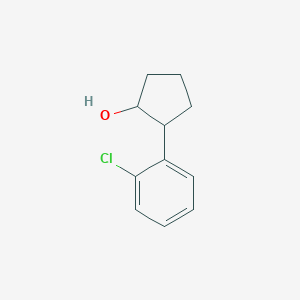

2-(2-Chlorophenyl)cyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11,13H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRWXLKBFCBATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance As a Central Synthetic Scaffold

The primary significance of 2-(2-Chlorophenyl)cyclopentan-1-ol in organic synthesis lies in its role as a precursor to 2-chlorophenyl cyclopentyl ketone. This ketone is a well-established intermediate in the synthesis of various psychoactive compounds. The conversion of the alcohol to the ketone is a critical step that enables further chemical modifications.

Recent forensic chemistry studies have highlighted the importance of this synthetic route. For instance, analysis of materials seized from illicit drug manufacturing units has identified 2-chlorophenyl cyclopentyl ketone as a key precursor. researchgate.netnih.gov A novel synthesis process for this ketone has been identified, starting from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.govcolab.ws The presence of this compound in these pathways underscores its foundational role in accessing the corresponding ketone.

The cyclopentyl ring and the 2-chlorophenyl group in the structure of this compound are key features that define its utility. The cyclopentane (B165970) ring provides a rigid, five-membered carbocyclic framework, while the ortho-substituted chlorophenyl group introduces electronic and steric factors that can influence the reactivity and stereoselectivity of subsequent reactions.

Interdisciplinary Relevance in Advanced Chemical Synthesis Methodologies

Stereoselective and Asymmetric Synthesis Approaches for Cyclopentanol (B49286) Derivatives

Achieving stereochemical control is paramount in modern organic synthesis. For cyclopentanol derivatives, this involves the selective formation of specific stereoisomers, which can exhibit distinct biological activities and chemical properties.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. While specific chiral resolution data for this compound is not extensively detailed in the provided search results, the principles of this technique are well-established for related chiral compounds like 2-arylpropionic acid derivatives. nih.gov These methods typically involve the use of a chiral resolving agent to form diastereomeric complexes that can be separated based on differences in their physical properties, such as solubility. After separation, the resolving agent is removed to yield the pure enantiomers. The process of separating enantiomers is crucial as different stereoisomers can have varied physiological effects. nih.gov

Enantio-complementary Biocatalytic Synthesis Strategies

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. researchgate.netrsc.org The use of whole-cell biocatalysts or isolated enzymes for the reduction of prochiral ketones is a particularly effective strategy. For instance, the asymmetric bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol has been achieved with high yields and excellent enantiomeric excess using Lactobacillus curvatus. researchgate.net This highlights the potential of biocatalytic approaches for the synthesis of enantiopure aryl alcohols.

Similarly, the enantioselective enzymatic reduction of 3-substituted cyclopentenones has been successfully applied in the synthesis of complex molecules. nih.gov These biocatalytic reductions often exhibit high stereospecificity, enabling the synthesis of a single enantiomer with high purity. The integration of biocatalytic steps into retrosynthetic analysis offers advantages such as reduced environmental impact and access to transformations that are challenging with traditional chemical methods. rsc.org

| Biocatalytic Method | Substrate | Product | Key Features |

| Whole-cell Bioreduction | 1-(2-chlorophenyl)ethanone | (S)-1-(2-chlorophenyl)ethanol | High yield, >99% enantiomeric excess. researchgate.net |

| Enzymatic Reduction | 3-Functionalized cyclopentenones | Enantiopure cyclopentanols | High diastereoselectivity and enantioselectivity. nih.gov |

| Transaminase-catalyzed reaction | α-ketoglutarate and L-homophenylalanine | 2-hydroxy-5-oxoproline and enantiopure amino acid | In situ product crystallization and cyclization. nih.gov |

Precursor-Based Synthetic Routes to this compound and its Related Structures

The synthesis of this compound can be approached from various precursors, allowing for flexibility in synthetic design and the generation of a library of related structures.

Synthesis from 2-(2-Chlorophenyl)cyclopentan-1-one (B1467557) Derivatives

The reduction of the corresponding ketone, 2-(2-chlorophenyl)cyclopentan-1-one, is a direct and common method for the synthesis of this compound. nih.gov This ketone is a known compound and serves as a key intermediate. nih.govgoogle.com The reduction can be achieved using various reducing agents, and the stereochemical outcome (cis/trans ratio of the resulting alcohol) can often be influenced by the choice of reagent and reaction conditions.

The synthesis of the precursor ketone itself, 2-(2-chlorophenyl)cyclopentyl ketone, has been a subject of study, with methods involving Grignard reagents being explored. google.comsciencemadness.org

Generation from Iminium and Hydroxylimine Intermediates

The synthesis of cyclopentanol derivatives can also proceed through intermediates such as iminium and hydroxylimine species. Imines are typically formed from the reaction of primary amines with aldehydes or ketones. youtube.com The resulting iminium ion can then undergo further reactions. While the direct synthesis of this compound from these intermediates is not explicitly detailed in the provided results, the formation of a related intermediate, 1-(2-chloro-N-methylbenzimidoyl)cyclopentanol, which is sometimes referred to as a hydroxylimine, is a known step in the synthesis of other compounds. wikipedia.org This intermediate is formed from the reaction of 2-chlorobenzoyl chloride with methylamine (B109427) and cyclopentanone (B42830).

Application of Grignard Reagents in Aryl-Cyclopentanol Formation

Grignard reagents are highly versatile nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgbyjus.comacechemistry.co.ukchemguide.co.uk The reaction of a Grignard reagent with a carbonyl compound is a classic method for alcohol synthesis. organic-chemistry.orglibretexts.org

In the context of this compound synthesis, a Grignard reagent derived from a cyclopentyl halide can be reacted with 2-chlorobenzaldehyde. Alternatively, an aryl Grignard reagent, such as 2-chlorophenylmagnesium bromide, can be reacted with cyclopentanone. sciencemadness.org The general principle involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.ukchemguide.co.uk

The preparation of Grignard reagents themselves involves the reaction of an alkyl or aryl halide with magnesium metal. byjus.com For instance, 2-chlorobenzyl chloride can be reacted with magnesium to form the corresponding Grignard reagent. google.com

| Grignard Reagent Application | Reactants | Product Type |

| Addition to Aldehyde | Cyclopentylmagnesium halide + 2-Chlorobenzaldehyde | Secondary alcohol |

| Addition to Ketone | 2-Chlorophenylmagnesium halide + Cyclopentanone | Tertiary alcohol |

| From Halogenated Precursor | 2-Chlorobenzyl chloride + Magnesium | Grignard reagent |

Optimization of Reaction Conditions and Synthetic Yields

The efficient synthesis of complex molecules such as this compound relies heavily on the optimization of reaction conditions to maximize yields and control stereoselectivity. Methodologies involving microwave assistance, acid catalysis, and controlled nucleophilic additions are pivotal in achieving these goals.

Microwave-Assisted Thermal Rearrangements in Cyclopentane (B165970) Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov This technology utilizes the ability of polar molecules and ions to absorb microwave energy, resulting in rapid and uniform heating of the reaction mixture. nih.govnih.gov The significant reduction in reaction times, from hours to minutes, makes MAOS a highly efficient tool in synthetic chemistry. nih.govbiotage.comorganic-chemistry.org

In the context of cyclopentane chemistry, microwave irradiation can be effectively employed to facilitate thermal rearrangements. While conventional heating methods can be slow and may lead to the formation of byproducts, microwave assistance provides a more controlled and efficient energy input. cem.com For instance, the cyclocondensation reactions used to form five-membered rings, such as pyrazoles, have shown dramatically improved efficiency under microwave conditions. One-pot cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones with hydrazines to produce 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was completed in just 4 minutes at 70°C with yields of 82-96%. In contrast, conventional methods resulted in lower yields and required significantly longer reaction times. ijpsjournal.com

Another example is the synthesis of quinazolinone derivatives through iron-catalyzed cyclization. When conducted in water with microwave assistance, the reaction yields can be moderate to high, even with challenging substrates. rsc.org The transformation of alkenes into cyclic carbonates using sodium bicarbonate as a carbon source also demonstrates the superiority of microwave heating, with yields and selectivities that are significantly higher than those achieved with conventional heating. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for several relevant transformations.

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Cyclocondensation | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | N/A (Moderate Yields, Longer Process) | Moderate | 70°C, 4 min | 82-96% | ijpsjournal.com |

| Hydrogenation | trans,trans-1,4-diphenyl-1,3-butadiene | N/A (55% conversion in 5 min) | 55% | 80-100°C, 50 psi H₂, 5 min | >99% | organic-chemistry.org |

| Aminopyrazolone Synthesis | N/A | 4 hours | 80% | 130°C, 2 min (solvent-free) | 88% | ijpsjournal.com |

| Pyrrole Synthesis | β-enamino compounds + Propargyl acetates | N/A | 67% | Cu(OTf)₂, 1/5 reaction time | 92% | nih.gov |

This table provides a comparative overview of reaction efficiencies, highlighting the accelerated reaction times and improved yields achieved with microwave-assisted techniques.

Role of Acidic Catalysis in Cyclialkylation and Rearrangement Processes

Acid catalysis plays a crucial role in key transformations for synthesizing cyclopentane ring systems, particularly in cyclialkylation and rearrangement reactions. Epoxides are versatile intermediates in this context, as their three-membered rings are strained and susceptible to ring-opening under acidic conditions, even with mild acids. pressbooks.pub

The acid-catalyzed rearrangement of epoxides can proceed through various mechanisms to yield valuable products. For example, the treatment of an epoxide with aqueous acid leads to the formation of a 1,2-diol via an SN2-like backside attack of a nucleophile on the protonated epoxide. pressbooks.pub If the epoxide is asymmetric, the nucleophilic attack preferentially occurs at the more substituted carbon, a hallmark of a reaction with SN1 character. libretexts.org This process involves protonation of the epoxide oxygen, followed by the breaking of a carbon-oxygen bond to form a species with significant carbocationic character on the more substituted carbon, which is then attacked by the nucleophile. libretexts.org

Specific acid catalysts can direct the course of these rearrangements. A facile method for synthesizing 1-arylnaphthalenes involves a triflic acid-catalyzed one-pot annulation of arylepoxides and arylalkynes. This reaction proceeds through an epoxide to carbonyl rearrangement, followed by an electrophilic attack and cyclization. researchgate.net Similarly, diarylborinic acids, in combination with a halide salt, can promote a semipinacol rearrangement of 2,3-epoxy alcohols with net retention of configuration. This unusual stereochemical outcome is proposed to occur via regioselective ring-opening of the epoxy alcohol by the halide, followed by rearrangement. researchgate.net

Carbocation rearrangements are also a key feature of acid-catalyzed reactions in cyclopentane systems. The treatment of certain alcohols with a strong acid like sulfuric acid can lead to dehydration, forming a carbocation. This intermediate can then undergo rearrangement, such as an alkyl shift, to form a more stable carbocation (e.g., secondary to tertiary) or to relieve ring strain (e.g., expanding a five-membered ring to a six-membered ring). youtube.com

The following table summarizes the role of different acid catalysts in rearrangement processes relevant to cyclopentane chemistry.

| Catalyst | Substrate Type | Transformation | Key Features | Reference |

| Dilute H₃O⁺ | Epoxides | Epoxide Hydrolysis | Forms trans-1,2-diols under mild conditions. | pressbooks.pub |

| Anhydrous HX | Epoxides | Epoxide Cleavage | Converts epoxides into trans halohydrins. | pressbooks.pub |

| Triflic Acid | Arylepoxides and Arylalkynes | Annulation Reaction | Involves epoxide to carbonyl rearrangement and cyclization at room temperature. | researchgate.net |

| Diarylborinic Acids / Halide Salt | 2,3-Epoxy Alcohols | Semipinacol Rearrangement | Proceeds with net retention of configuration via a halohydrin intermediate. | researchgate.net |

| Sulfuric Acid | Alcohols | Dehydration and Rearrangement | Can induce carbocation rearrangements like alkyl shifts and ring expansions. | youtube.com |

This table details various acid catalysts and their specific applications in promoting rearrangement reactions, which are fundamental to modifying and forming cyclic structures.

Controlled Conditions for Nucleophilic Addition and Condensation Reactions

The synthesis of this compound and its analogues often involves the crucial step of forming a carbon-carbon bond through nucleophilic addition to a carbonyl or epoxide precursor. The precise control of reaction conditions is paramount to ensure high yields and desired stereochemistry.

A primary route to the precursor, 2-chlorophenyl cyclopentyl ketone, involves a Grignard reaction between a cyclopentylmagnesium halide and 2-chlorobenzonitrile. google.com The success of Grignard reactions depends on factors such as the purity of the reagents and the exclusion of protic species. libretexts.orgsciencemadness.org The use of additives can also be critical. For example, a combination of ZnCl₂, Me₃SiCH₂MgCl, and LiCl has been shown to minimize side reactions in the 1,2-addition of Grignard reagents to ketones. organic-chemistry.org Another approach involves a novel synthetic process where 2-chlorophenyl cyclopentyl ketone is formed from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov The subsequent reduction of the ketone to the target alcohol, this compound, can be achieved using various reducing agents, where the choice of agent and conditions will dictate the stereochemical outcome (syn vs. anti-diol).

Nucleophilic ring-opening of epoxides is another powerful strategy. Unlike other ethers, the strained three-membered ring of an epoxide allows for cleavage by bases and nucleophiles. pressbooks.pub In base-catalyzed ring-opening, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less hindered carbon atom. pressbooks.pub This method can be used with a variety of nucleophiles, including amines and Grignard reagents. pressbooks.pub

The stereoselectivity of nucleophilic additions to cyclopentene (B43876) derivatives is highly dependent on the nature of the nucleophile and the substrate. For instance, cyclopentenyl bromides react with thiophenoxide ion in an SN' syn-fashion with high selectivity. However, the same substrates react with lithium dibutylcuprate predominantly in an SN' anti-fashion. rsc.org Temperature and steric hindrance can also be used to regulate the competition between nucleophilic substitution and rearrangement pathways. In reactions of 2-aryl-2-bromo-cycloketones with primary amines, lower temperatures (≤ -25 °C) favor nucleophilic substitution to yield ketamine derivatives, while higher temperatures promote a Favorskii rearrangement. rsc.org

The following table outlines various controlled conditions for nucleophilic addition reactions relevant to the synthesis of substituted cyclopentanols.

| Reaction | Precursor | Nucleophile/Reagent | Conditions | Product/Outcome | Reference |

| Grignard Reaction | 2-Chlorobenzonitrile | Cyclopentylmagnesium bromide | Diethyl ether, 3 days (classic) or Benzene (B151609), 2 hours (improved) | 2-Chlorophenyl cyclopentyl ketone | google.com |

| Grignard Addition | Ketones | Grignard Reagents | ZnCl₂, Me₃SiCH₂MgCl, LiCl | Minimizes side reactions, high yields of tertiary alcohols. | organic-chemistry.org |

| Nucleophilic Substitution | 2-Aryl-2-bromo-cycloketones | Primary Amines | ≤ -25 °C | Favors nucleophilic substitution over rearrangement. | rsc.org |

| SN' Reaction | Cyclopentenyl bromides | Thiophenoxide ion | N/A | High selectivity for SN' syn-addition. | rsc.org |

| SN' Reaction | Cyclopentenyl bromides | Lithium dibutylcuprate | N/A | Predominantly SN' anti-addition. | rsc.org |

| Base-Catalyzed Ring Opening | 1,2-Epoxypropane | Ethoxide ion | Elevated temperatures | SN2 attack at the less substituted carbon. | pressbooks.pub |

This table summarizes key nucleophilic addition reactions, demonstrating how the choice of reagents and conditions can precisely control the reaction pathway and product formation.

Mechanistic Studies of Chemical Transformations Involving 2 2 Chlorophenyl Cyclopentan 1 Ol

Nucleophilic Substitution Pathways at the Halogen Atom

The chlorine atom attached to the phenyl ring of 2-(2-chlorophenyl)cyclopentan-1-ol is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the alkyl substituent and the absence of strong electron-withdrawing groups ortho or para to the chlorine. nih.gov However, under specific conditions, particularly with the use of strong nucleophiles or catalysts, substitution reactions can be induced.

Investigation of Diverse Nucleophilic Reagents

The reactivity of the chlorophenyl group towards various nucleophiles is a key area of investigation. While simple nucleophiles may not readily displace the chloride, more potent reagents or catalyzed reactions can lead to substitution products. For instance, reactions involving strong bases can potentially proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate.

| Nucleophile | Conditions | Expected Product | Mechanistic Pathway |

| Sodium amide (NaNH₂) in liquid ammonia (B1221849) | High Temperature | 2-(2-aminophenyl)cyclopentan-1-ol | Elimination-Addition (Benzyne) |

| Organolithium reagents (e.g., n-BuLi) | Anhydrous Ether/THF | 2-(2-alkyl/aryl-phenyl)cyclopentan-1-ol | Metal-halogen exchange followed by coupling |

| Palladium-catalyzed cross-coupling reagents (e.g., boronic acids, amines) | Pd catalyst, base, suitable solvent | 2-(2-substituted-phenyl)cyclopentan-1-ol | Catalytic cycle (e.g., Suzuki, Buchwald-Hartwig) |

This table presents hypothetical reaction pathways based on established principles of aromatic substitution, as direct experimental data for this compound is limited in the provided search results.

Influence of Stereochemistry on Nucleophilic Substitution

Oxidation and Reduction Chemistry of the Cyclopentanol (B49286) Hydroxyl Group

The secondary alcohol functionality of this compound is a focal point for a variety of oxidation and reduction transformations.

Mechanistic Pathways for Cyclopentanone (B42830) Formation

The oxidation of this compound to the corresponding ketone, 2-(2-chlorophenyl)cyclopentan-1-one (B1467557), is a common and important transformation. nih.gov The choice of oxidizing agent dictates the mechanistic pathway.

Chromium-based reagents (e.g., PCC, PDC): These reagents typically proceed through the formation of a chromate (B82759) ester intermediate. A subsequent E2-like elimination, where a base (often the solvent or the reagent itself) removes the proton from the carbon bearing the hydroxyl group, leads to the formation of the ketone.

Swern Oxidation (DMSO, oxalyl chloride, triethylamine): This method involves the formation of an alkoxysulfonium salt intermediate. The addition of a hindered, non-nucleophilic base like triethylamine (B128534) facilitates an intramolecular E2 elimination to yield the ketone.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent offers a mild and selective method for oxidation. The reaction proceeds through a periodinane intermediate, followed by an intramolecular ligand exchange and reductive elimination to form the ketone.

| Oxidizing Agent | Key Intermediate | Mechanism |

| Pyridinium (B92312) chlorochromate (PCC) | Chromate ester | E2 elimination |

| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂, Et₃N | Alkoxysulfonium salt | Intramolecular E2 elimination |

| Dess-Martin periodinane (DMP) | Periodinane adduct | Ligand exchange and reductive elimination |

This table summarizes common oxidation mechanisms applicable to secondary alcohols.

The resulting 2-(2-chlorophenyl)cyclopentan-1-one is a valuable intermediate in its own right. nih.govfishersci.ca

Reductive Transformations of the Cyclopentanol Scaffold

While the primary focus is often on oxidation, reductive transformations of the cyclopentanol scaffold can also be explored. For instance, reduction of the corresponding ketone, 2-(2-chlorophenyl)cyclopentan-1-one, would yield this compound. The stereochemical outcome of such a reduction would depend on the reducing agent and reaction conditions.

Furthermore, more forcing reductive conditions could potentially lead to deoxygenation of the alcohol or even reduction of the aromatic ring, although these would require harsh reagents and conditions.

Carbon Skeleton Rearrangement Reactions

The carbon skeleton of this compound, particularly under acidic or dehydrating conditions, could potentially undergo rearrangement reactions. byjus.com For example, treatment with a strong acid could lead to protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to rearranged products. youtube.com

One potential rearrangement pathway could involve a ring expansion to a cyclohexene (B86901) derivative, driven by the relief of ring strain in the five-membered ring and the formation of a more stable carbocation. Another possibility is a Wagner-Meerwein rearrangement. However, specific experimental studies detailing such rearrangements for this compound are not prevalent in the provided search results. The study of rearrangement reactions in similar systems, such as divinylcyclopropanes, highlights the rich and complex chemistry that can be initiated by creating reactive intermediates. nih.govnih.gov

Exploration of Loop Expansion Mechanisms in Cyclopentane (B165970) Systems

Ring expansion reactions of cyclopentane systems, particularly those involving carbocation intermediates, are well-documented. masterorganicchemistry.com In the context of this compound, acid-catalyzed dehydration can lead to the formation of a secondary carbocation at the C1 position. This carbocation can then undergo rearrangement through a 1,2-alkyl shift, resulting in the expansion of the five-membered ring to a more stable six-membered ring. This process is driven by the relief of ring strain.

Specifically, the treatment of a cyclopentanol derivative with acid can generate a carbocation. A subsequent alkyl shift from the adjacent carbon of the ring to the carbocation center initiates the expansion. This results in a new, less-strained cyclohexyl carbocation, which can then be trapped by a nucleophile or undergo elimination to form a stable alkene. masterorganicchemistry.com

Acid-Catalyzed Framework Transposition and Cyclialkylation

Acid-catalyzed reactions of this compound can also lead to framework transposition and cyclialkylation. Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule generates a carbocation. This intermediate can undergo intramolecular cyclization, where the electron-rich chlorophenyl ring attacks the carbocation. This process, known as cyclialkylation, results in the formation of a new ring fused to the cyclopentane system. The regioselectivity of this reaction is influenced by the position of the chloro substituent on the aromatic ring and the stability of the resulting tricyclic carbocation intermediate.

Elimination Reaction Mechanisms (E1, E2, E1cb) in Cyclopentanol Systems

The elimination of water from this compound can proceed through various mechanisms, primarily E1 and E2, depending on the reaction conditions.

E1 Mechanism: In the presence of a non-basic, protic solvent and heat, the reaction favors the E1 pathway. This mechanism involves the formation of a carbocation intermediate after the departure of the leaving group (water). A weak base then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. Due to the potential for carbocation rearrangements, a mixture of alkene products can be formed. The stability of the resulting alkenes often dictates the major product, following Zaitsev's rule, which predicts the formation of the most substituted alkene. youtube.com

E2 Mechanism: The E2 mechanism is favored by the presence of a strong, sterically hindered base. youtube.com This is a concerted reaction where the abstraction of a proton by the base and the departure of the leaving group occur simultaneously. youtube.com The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a key feature of this mechanism. chemistrysteps.com In cyclopentane systems, this geometric constraint can significantly influence the regioselectivity of the elimination, sometimes leading to the formation of the less substituted (Hofmann) product.

E1cb Mechanism: The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is less common for simple alcohols but can occur if the β-protons are sufficiently acidic and the leaving group is poor. This pathway involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group.

The choice between these elimination pathways is influenced by factors such as the strength and concentration of the base, the nature of the solvent, and the temperature.

Hydrolysis and Decomposition Pathways of Related Imine Intermediates

Imine intermediates, which can be formed from the reaction of related carbonyl compounds with primary amines, are susceptible to hydrolysis, leading back to the carbonyl compound and the amine. masterorganicchemistry.comnih.gov This process is typically acid-catalyzed and is reversible. chemistrysteps.comwizeprep.com

The hydrolysis of an imine begins with the protonation of the nitrogen atom by an acid catalyst. chemistrysteps.commasterorganicchemistry.com This step increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The resulting species is an iminium ion, a key intermediate in the hydrolysis pathway. chemistrysteps.com

Following the formation of the iminium ion, a water molecule acts as a nucleophile and attacks the electrophilic carbon. This leads to the formation of a carbinolamine intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom converts the amino group into a better leaving group (an ammonium (B1175870) ion). The lone pair of electrons on the hydroxyl oxygen can then push out the amine, forming a protonated carbonyl group (an oxonium ion). Deprotonation of this oxonium ion by a water molecule or another base yields the final α-hydroxy ketone product and regenerates the acid catalyst. chemistrysteps.com

Palladium-Catalyzed Coupling Reactions for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of aryl groups. nih.govyoutube.com While not a direct transformation of this compound itself, these methods are highly relevant for the synthesis of its precursors or analogs. Reactions such as the Suzuki, Heck, and Stille couplings are widely used to couple an aryl halide or triflate with a suitable organometallic reagent. youtube.comyoutube.com

For instance, a common strategy to synthesize a 2-aryl-cyclopentanol derivative would involve the palladium-catalyzed coupling of an aryl halide (like 2-chlorobromobenzene) with a cyclopentenylboronic ester (in a Suzuki coupling) or a cyclopentenyltin reagent (in a Stille coupling). youtube.comyoutube.comrsc.org The resulting 2-aryl-cyclopentene could then be hydrated to yield the desired 2-aryl-cyclopentanol.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. youtube.com

Transmetalation: The aryl group from the organometallic reagent is transferred to the palladium(II) center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond. youtube.com

Stereochemical Investigations of 2 2 Chlorophenyl Cyclopentan 1 Ol

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The accurate quantification of the relative amounts of each stereoisomer in a sample of 2-(2-chlorophenyl)cyclopentan-1-ol is critical for its application in stereoselective synthesis and pharmaceutical research. This involves determining both the diastereomeric ratio (dr) and the enantiomeric excess (ee). A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stereochemical purity assessment. By using a chiral stationary phase (CSP), enantiomers can be separated and quantified. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. windows.net The diastereomers of this compound, having different physical properties, can often be separated on a standard achiral stationary phase, while the separation of the enantiomeric pairs ((1R,2S)/(1S,2R) and (1R,2R)/(1S,2S)) requires a chiral column. uma.esnih.gov The combination of achiral and chiral HPLC provides a complete picture of the stereoisomeric composition. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. While the standard ¹H or ¹³C NMR spectra of enantiomers are identical, the spectra of diastereomers are distinct, allowing for the direct determination of the diastereomeric ratio by integrating characteristic signals. nih.govnih.gov To determine enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be used. mdpi.com These agents interact with the enantiomers to form diastereomeric complexes or new compounds that exhibit distinct signals in the NMR spectrum, enabling their quantification.

Below is a summary of the primary methods used for assessing the stereochemical purity of this compound.

| Methodology | Target of Assessment | Principle |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. uma.es |

| Achiral High-Performance Liquid Chromatography (HPLC) | Diastereomeric Ratio (dr) | Diastereomers have different physical properties, allowing for separation on standard, non-chiral columns. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomeric Ratio (dr) | Diastereomers exhibit distinct chemical shifts and coupling constants, allowing for quantification by signal integration. nih.gov |

| NMR with Chiral Auxiliaries | Enantiomeric Excess (ee) | A chiral agent is added to create diastereomeric complexes that are distinguishable by NMR. mdpi.com |

Determination of Absolute Configuration

Assigning the absolute configuration (i.e., the R or S designation) to each of the two chiral centers in this compound is essential for understanding its stereochemical behavior. This is achieved through sophisticated analytical techniques that can probe the three-dimensional arrangement of atoms.

X-ray Crystallographic Analysis for Stereochemical Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique involves diffracting X-rays through a high-quality crystal of a single enantiomer of the compound. The resulting diffraction pattern allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, thereby providing an unambiguous assignment of the absolute configuration. researchgate.net

For a compound like this compound, obtaining a suitable single crystal of one of its stereoisomers is the primary requirement. The presence of the chlorine atom, a relatively heavy atom, enhances the anomalous scattering effect, which is crucial for reliably determining the absolute structure. mit.edu In cases where the alcohol itself does not crystallize well, it can be converted into a crystalline derivative, for example, an ester with a suitable carboxylic acid, to facilitate the analysis. mdpi.com

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. For a chiral, enantiomerically pure compound, the space group must be non-centrosymmetric. |

| Flack Parameter | A value close to 0 for a given configuration (and close to 1 for its inverse) confirms the correct absolute stereochemical assignment with high confidence. mit.edu |

| Atomic Coordinates | The (x, y, z) coordinates for each atom, defining the molecular structure in three dimensions. |

Chiroptical Spectroscopy for Configurational Elucidation

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly useful for determining absolute configuration in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. To assign the configuration, the experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (e.g., (1R,2S)). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution. schrodinger.comnih.gov The presence of different conformers in solution must be taken into account for accurate predictions. schrodinger.com

Electronic Circular Dichroism (ECD) is analogous to VCD but measures the differential absorption of circularly polarized UV-visible light. The comparison of experimental ECD spectra with those calculated using time-dependent DFT (TD-DFT) for a specific stereoisomer can also be used to establish absolute configuration. soton.ac.uk

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The specific stereoisomer of this compound used as a starting material or a catalyst can have a profound impact on the outcome of a chemical reaction, influencing both the reaction rate and the stereochemistry of the product. This principle is the foundation of asymmetric synthesis.

The two stereocenters in this compound create a specific chiral environment. In its role as a chiral auxiliary, the compound can be temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product molecule.

Similarly, as a ligand for a metal catalyst, the different stereoisomers of this compound would create distinct chiral pockets around the metal center. This chiral environment can force a reaction to proceed through a lower energy transition state for the formation of one product enantiomer over the other, leading to high enantioselectivity. The relative orientation of the hydroxyl and chlorophenyl groups (cis or trans) is particularly crucial in defining the shape of this pocket and, consequently, the selectivity of the reaction.

For instance, in a hypothetical asymmetric reduction of a prochiral ketone, using different stereoisomers of a catalyst derived from this compound would lead to different enantiomeric excesses in the product alcohol.

| Catalyst Stereoisomer | Product Enantiomer (Major) | Hypothetical Enantiomeric Excess (ee) |

| Derived from (1R,2S)-isomer | (R)-Product | >95% |

| Derived from (1S,2R)-isomer | (S)-Product | >95% |

| Derived from (1R,2R)-isomer | (R)-Product | Lower ee or different product |

| Derived from (1S,2S)-isomer | (S)-Product | Lower ee or different product |

Retention and Inversion of Stereochemistry During Chemical Transformations

Chemical reactions at the stereogenic centers of this compound can proceed with either retention of the original configuration or inversion to the opposite configuration. The outcome is highly dependent on the reaction mechanism.

The stereocenter at C1, bearing the hydroxyl group, is most commonly involved in such transformations. Nucleophilic substitution reactions are classic examples where the stereochemical outcome can be controlled.

Inversion of Configuration: The Sₙ2 reaction mechanism invariably leads to an inversion of configuration at the reacting stereocenter. libretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). youtube.comlibretexts.org A common way to achieve this with an alcohol is the Mitsunobu reaction. wikipedia.orgnih.gov In this reaction, the hydroxyl group of this compound is activated in situ by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgchemistrysteps.com A subsequent attack by a nucleophile proceeds with a clean inversion of the stereocenter at C1. For example, reacting (1R,2S)-2-(2-chlorophenyl)cyclopentan-1-ol under Mitsunobu conditions with benzoic acid would yield the (1S,2S)-benzoate ester.

The table below summarizes the expected stereochemical outcomes for reactions at the C1 position of a single enantiomer of this compound.

| Reaction Type | Reagents | Mechanism | Stereochemical Outcome at C1 |

| Mitsunobu Reaction | PPh₃, DEAD, Nu-H | Sₙ2 | Inversion organic-chemistry.org |

| Conversion to Sulfonate Ester | TsCl, Pyridine | Retention | Retention |

| Sₙ2 Substitution of Sulfonate | NaCN | Sₙ2 | Inversion masterorganicchemistry.com |

| Double Sₙ2 Sequence | 1. Reagent for Inversion, 2. Nu⁻ | Two Sₙ2 steps | Retention |

Conformational Analysis of the Cyclopentan 1 Ol Core and Chlorophenyl Moiety

Computational Conformational Search Methodologies

To map the potential energy surface of 2-(2-Chlorophenyl)cyclopentan-1-ol, a hierarchical computational approach is typically employed. This involves an initial broad search for possible conformations followed by more accurate, higher-level calculations to refine the geometries and energies of the most stable structures.

The initial exploration of the conformational space is often carried out using computationally less expensive methods. Molecular mechanics force fields, such as MMFF94, or semi-empirical quantum methods like PM6, are frequently used for a preliminary scan. These methods allow for the rapid evaluation of thousands of potential structures generated by systematically rotating the key dihedral angles, such as the one connecting the phenyl ring to the cyclopentane (B165970) core and the bond of the hydroxyl group. This initial step aims to identify a pool of low-energy candidate conformers that can then be subjected to more rigorous analysis.

Following the initial screening, the low-energy conformers are then re-optimized using more accurate and computationally intensive methods, such as Density Functional Theory (DFT). A common approach involves using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process refines the geometry of each conformer, locating the precise energetic minima on the potential energy surface.

Identification and Stability of Low-Energy Conformers

The computational analysis of this compound reveals several low-energy conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects.

The rotation around the C1-C2 bond of the cyclopentane ring and the bond connecting the chlorophenyl group to the cyclopentane ring leads to different staggered and eclipsed conformations. Staggered conformations, where the bulky substituents are further apart, are generally lower in energy than eclipsed conformations, where they are closer together, due to reduced steric strain. The precise energy differences between these forms for this compound would be quantified by the DFT calculations, typically showing a preference for conformers that minimize the interaction between the chlorophenyl group and the hydroxyl group.

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the case of this compound, the substituents on the ring will influence the preferred pucker. The relative energies of the envelope and twist forms, and the specific atom that is out of the plane in the envelope conformation, are determined by the need to place the large 2-chlorophenyl group and the hydroxyl group in pseudo-equatorial positions to minimize steric hindrance.

A hypothetical table of the relative energies of different conformers of this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyclopentane Pucker | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope | 60° (gauche) | 0.00 |

| 2 | Twist | -65° (gauche) | 0.5 |

| 3 | Envelope | 180° (anti) | 1.2 |

Intermolecular and Intramolecular Interactions Governing Conformation

The stability of the conformers of this compound is governed by a delicate balance of various non-covalent interactions.

Intramolecular Interactions:

Steric Hindrance: The bulky 2-chlorophenyl group and the hydroxyl group on the cyclopentane ring create significant steric strain, which is a major determinant of the preferred conformation. The molecule will adopt a shape that maximizes the distance between these groups.

Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl group (-OH) and the chlorine atom of the chlorophenyl group. The feasibility and strength of this interaction depend on the geometry of the conformer. The formation of such a bond would significantly stabilize a particular conformation.

Intermolecular Interactions:

A summary of the key interactions is provided in the table below.

Table 2: Key Interactions in this compound

| Interaction Type | Description |

|---|---|

| Steric Repulsion | Between the 2-chlorophenyl group and the cyclopentane ring substituents. |

| Intramolecular H-Bond | Potential interaction between the -OH group and the chlorine atom. |

| Dipole-Dipole Forces | Arising from the polar C-Cl and C-O bonds. |

Steric Hindrance Effects

Steric hindrance plays a pivotal role in defining the conformational landscape of this compound. The primary sources of steric strain are the interactions between the bulky 2-chlorophenyl group, the hydroxyl group, and the hydrogen atoms on the cyclopentane ring.

Influence of the ortho-Chloro Substituent: The chlorine atom at the ortho position of the phenyl ring significantly increases the steric bulk of the substituent. This restricts the rotation of the phenyl group around the C-C bond connecting it to the cyclopentane ring. The molecule will adopt a conformation that minimizes the steric clash between the chlorine atom and the adjacent hydroxyl group or the hydrogens on the cyclopentane ring.

Transannular Strain: In certain conformations, substituents can point towards the interior of the ring, leading to transannular strain (interactions across the ring). scribd.com The large size of the chlorophenyl group makes conformations that would place it in an axial-like position, pointing inward, highly unfavorable.

Gauche Interactions: In the staggered conformations around the C1-C2 bond of the cyclopentane ring, gauche interactions (spatial proximity between substituents on adjacent carbons) will exist between the hydroxyl group and the 2-chlorophenyl group. The energetic cost of these interactions influences the dihedral angle between these two groups. In general, increased steric hindrance leads to a decrease in the rate of reactions that proceed via a sterically crowded transition state. learncbse.in

The interplay of these steric demands dictates that the most stable conformers will likely place both the large 2-chlorophenyl group and the hydroxyl group in pseudo-equatorial positions to minimize steric strain.

Hydrogen Bonding Networks

The presence of a hydroxyl group (a hydrogen bond donor) and potential acceptors (the chlorine atom and the π-system of the phenyl ring) allows for the formation of intramolecular hydrogen bonds. nih.gov These interactions can significantly stabilize specific conformations.

O-H···Cl Hydrogen Bond: An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and the lone pair of electrons on the chlorine atom. This would require the formation of a six-membered ring-like structure, which could stabilize a specific rotational isomer (rotamer).

O-H···π Hydrogen Bond: Alternatively, the hydroxyl group can act as a donor to the electron-rich π-cloud of the aromatic ring. mdpi.com This type of interaction has been shown to stabilize conformations in similar molecules, such as 2-cyclopenten-1-ol, where the hydrogen-bonded conformers are lower in energy by approximately 0.8 kcal/mol. mdpi.com The distance between the hydroxyl hydrogen and the center of the aromatic ring is a key parameter for this interaction. mdpi.com

Dynamic Conformational Processes and Rotational Barriers

The conformational flexibility of this compound is characterized by two main dynamic processes: the pseudorotation of the cyclopentane ring and the rotation about the C(cyclopentyl)-C(phenyl) single bond.

The energy barrier for pseudorotation in cyclopentane itself is very low, allowing for rapid interconversion between envelope and half-chair forms at room temperature. dalalinstitute.com For substituted cyclopentanes, this barrier can increase, but the ring generally remains highly flexible.

Rotation around the C-C bond connecting the chlorophenyl group to the cyclopentane ring is a more hindered process due to steric clashes. The energy required to overcome this rotational barrier is influenced by the interactions between the ortho-chlorine and the groups on the C1 and C2 carbons of the cyclopentane ring. In related compounds like 1,2-dichloroethane, the barrier to rotation is significant, and the presence of additional chlorine substituents can further increase this barrier. msu.edu Given the steric bulk, the rotational barrier for the 2-chlorophenyl group in this molecule is expected to be considerable, leading to distinct, stable rotamers.

| Compound | Rotational Process | Approximate Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-Dichloroethane | Rotation around C-C bond | ~6 | msu.edu |

| 2,3-Dichlorobutane (meso) | Rotation around C2-C3 bond | 12.5 | msu.edu |

| 2,3-Dichlorobutane (racemic) | Rotation around C2-C3 bond | 9.5 | msu.edu |

| Butane | Rotation around C2-C3 bond (gauche-gauche) | ~3.4 | chemistrysteps.com |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 2 Chlorophenyl Cyclopentan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. libretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 2-(2-chlorophenyl)cyclopentan-1-ol, the spectrum would display distinct signals for the aromatic protons, the protons on the cyclopentane (B165970) ring, and the hydroxyl proton.

Aromatic Region (δ 7.0-7.5 ppm): The 2-chlorophenyl group would exhibit a complex multiplet pattern in this region due to the four protons on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom and the cyclopentyl group would influence their chemical shifts. libretexts.org

Carbinol Proton (H-1): The proton attached to the carbon bearing the hydroxyl group (C-1) would likely appear as a multiplet, with its chemical shift influenced by the electronegative oxygen and the adjacent C-2. Its position would also depend on the stereochemistry (cis/trans) relative to the chlorophenyl group.

Cyclopentane Protons (δ 1.5-2.5 ppm): The remaining protons on the cyclopentane ring would produce a series of complex, overlapping multiplets in the aliphatic region. The proton at C-2, being adjacent to the chlorophenyl substituent, would be expected to resonate at a lower field compared to the other ring protons. libretexts.org

Hydroxyl Proton: The chemical shift of the -OH proton is variable and depends on factors like concentration, solvent, and temperature. It typically appears as a broad singlet.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |

| Carbinol (CH-OH) | ~4.0 - 5.0 | Multiplet (m) |

| Benzylic (CH-Ar) | ~3.0 - 3.5 | Multiplet (m) |

| Cyclopentane (CH₂) | 1.5 - 2.5 | Multiplets (m) |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. libretexts.org

Aromatic Carbons: The six carbons of the chlorophenyl ring would show signals in the aromatic region (δ 125-150 ppm). The carbon atom bonded to the chlorine (C-Cl) would have a distinct chemical shift, as would the carbon attached to the cyclopentane ring. libretexts.org

Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of δ 70-80 ppm. libretexts.org

Cyclopentane Carbons: The remaining four carbons of the cyclopentane ring would appear in the aliphatic region (δ 20-45 ppm). The carbon at position 2 (C-2), attached to the aromatic ring, would be shifted downfield compared to the other cyclopentane carbons. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Cl) | ~130 - 135 |

| Aromatic (C-C) | ~140 - 145 |

| Aromatic (C-H) | ~125 - 130 |

| Carbinol (C-OH) | 70 - 80 |

| Benzylic (C-Ar) | ~45 - 55 |

| Cyclopentane (CH₂) | 20 - 45 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry (cis/trans isomerism) and preferred conformation of the cyclopentane ring, advanced 2D NMR techniques are essential. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. wikipedia.org Cross-peaks would connect signals from protons that are coupled to each other, typically through two or three bonds. This would be invaluable for tracing the connectivity of the protons around the cyclopentane ring and confirming the assignments made from the 1D spectrum. researchgate.netyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is key for determining stereochemistry. wikipedia.org It shows correlations between protons that are close to each other in space, regardless of whether they are bonded. slideshare.net For this compound, a NOESY spectrum would show cross-peaks between protons on the same face of the cyclopentane ring. For instance, in the cis isomer, a NOE would be expected between the carbinol proton (H-1) and the benzylic proton (H-2). In the trans isomer, this correlation would be absent or very weak.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by the following key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group due to hydrogen bonding. The spectrum of cyclopentanol (B49286) itself shows a prominent broad peak in this region. nist.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring are found just below 3000 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol would be expected in the range of 1050-1150 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the 1000-1100 cm⁻¹ region.

For comparison, the FT-IR spectrum of the related precursor, 2-chlorophenyl cyclopentyl ketone, shows a strong carbonyl (C=O) absorption around 1700 cm⁻¹ and lacks the broad O-H stretch. nist.gov The conversion to the alcohol would be clearly indicated by the disappearance of this C=O band and the appearance of the O-H band.

Key Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| C-O stretch | 1050 - 1150 | Strong |

| C-Cl stretch | 1000 - 1100 | Strong |

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching bands around 1600 cm⁻¹ are also prominent.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the 2800-3100 cm⁻¹ region.

Cyclopentane Ring Vibrations: The skeletal vibrations of the cyclopentane ring, which can be fluxional, would contribute to a complex pattern in the lower frequency region of the spectrum. researchgate.net The conformation of the ring (envelope vs. twist) can influence these modes.

C-Cl Vibration: The C-Cl stretch is also Raman active and would be expected in the 1000-1100 cm⁻¹ range.

The analysis of FT-Raman spectra, often supported by theoretical calculations, can provide deeper insights into the molecular structure and conformational properties of molecules like this compound. researchgate.net

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

The resulting mass spectrum for this compound would exhibit a molecular ion peak corresponding to its molecular weight. However, the high energy of electron ionization often leads to extensive fragmentation. Common fragmentation patterns for cyclic alcohols and halogenated aromatic compounds can be expected. libretexts.orgmiamioh.edu For instance, cleavage of the bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org The presence of the chlorophenyl group would also lead to characteristic isotopic patterns for chlorine-containing fragments. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. nih.gov

Derivatives of this compound, such as its ketone analog, o-chlorophenyl cyclopentyl ketone, have been studied using mass spectrometry. The fragmentation pathways of such derivatives provide valuable information for identifying related impurities and understanding synthetic routes. nih.gov For instance, in the analysis of related ketamine analogues, characteristic fragmentations include α-cleavage of the bond adjacent to the carbonyl group and subsequent losses of small molecules. mdpi.com

Table 1: Potential GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| M+ | Molecular Ion |

| M-18 | Loss of H₂O |

| M-Cl | Loss of Chlorine |

| [C₅H₉O]+ | Cyclopentanol fragment |

| [C₆H₄Cl]+ | Chlorophenyl fragment |

| This table is illustrative and based on general fragmentation principles. Actual m/z values would depend on the specific isomer and ionization conditions. |

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q/TOF-MS)

For a more in-depth analysis, Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q/TOF-MS) offers significant advantages over standard GC-MS. gcms.cz This technique provides high-resolution and accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments with a high degree of confidence. mdpi.comnih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

The high sensitivity of GC-Q/TOF-MS in full spectrum acquisition mode and its MS/MS capabilities are beneficial for identifying unknown compounds and for the structural elucidation of complex mixtures. gcms.czmdpi.com In the context of this compound and its derivatives, GC-Q/TOF-MS can be used to:

Confirm Molecular Formula: The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental formula.

Elucidate Fragmentation Pathways: High-resolution MS/MS experiments can be performed to isolate a specific precursor ion and study its fragmentation in detail, providing conclusive evidence for the proposed structure.

Identify Trace Impurities: The enhanced sensitivity and resolution facilitate the detection and identification of minor components in a sample, which is crucial for quality control and impurity profiling. nih.gov

Studies on similar compounds, such as ketamine analogues, have demonstrated the power of GC-Q/TOF-MS in identifying and characterizing novel psychoactive substances by analyzing their high-resolution mass spectra and fragmentation patterns. mdpi.com

Table 2: Comparison of GC-MS and GC-Q/TOF-MS for the Analysis of this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q/TOF-MS) |

| Mass Resolution | Unit Mass Resolution | High Resolution |

| Mass Accuracy | Low | High |

| Confidence in Identification | Good | Excellent |

| Capability for Unknowns | Limited | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules, the most common electronic transitions are π → π* and n → π*. libretexts.org

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the chlorophenyl chromophore. Aromatic systems exhibit characteristic π → π* transitions. stackexchange.com The presence of the chlorine substituent and the cyclopentanol ring may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene. For example, 4-chlorophenol (B41353) shows characteristic absorption bands at 225 nm and 280 nm. researchgate.net

The hydroxyl group of the cyclopentanol moiety contains non-bonding electrons (n electrons), which could potentially undergo n → σ* transitions. However, these transitions are typically of high energy and may occur in the far UV region, often below the cutoff of standard laboratory spectrophotometers. The intensity of absorption bands is also an important diagnostic feature.

The solvent used for UV-Vis analysis can influence the spectrum by interacting with the solute molecules, potentially causing a shift in the absorption maxima. stackexchange.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~210-230 and ~260-280 | Chlorophenyl ring |

| n → σ | <200 | C-O (hydroxyl group) |

| This table presents estimated values based on typical absorptions for the given chromophores. |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govaps.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined.

For this compound, a successful SC-XRD analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the cyclopentane ring and the orientation of the chlorophenyl and hydroxyl substituents.

Stereochemistry: Unambiguous determination of the relative and absolute configuration if the crystal is non-centrosymmetric and the data is of sufficient quality.

Intermolecular interactions: Details of hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Table 4: Illustrative Crystallographic Data Obtainable from SC-XRD for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Torsion Angles | Information about the conformation of the molecule. |

| This table is a representation of the type of data generated from an SC-XRD experiment. |

Computational Chemistry in the Study of 2 2 Chlorophenyl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is widely employed to investigate the properties of organic compounds by approximating the many-electron system's energy as a functional of the electron density. mdpi.com For 2-(2-chlorophenyl)cyclopentan-1-ol, DFT calculations are instrumental in elucidating a range of molecular properties.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable molecular structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry. researchgate.net This optimization provides key structural parameters.

For a molecule like this compound, the optimization would define the bond lengths, bond angles, and dihedral angles that characterize the spatial relationship between the cyclopentanol (B49286) ring and the 2-chlorophenyl group. For instance, analysis of related cyclic compounds, such as 1-chlorosilacyclopentane, has shown that the ring can adopt twisted or envelope conformations, and DFT calculations can determine which is the most stable. lmaleidykla.lt The output of such a calculation would resemble the illustrative data in the table below.

Table 1: Example of Predicted Geometrical Parameters for a Stable Conformer of a Cyclopentane (B165970) Derivative This table is illustrative and shows the type of data obtained from DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-C (ring avg.) | 1.54 Å |

| Bond Angle | C-C-O | 110.5° |

Electronic structure prediction flows from this optimized geometry, revealing how electrons are distributed within the molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), guiding the understanding of intermolecular interactions.

Once the molecule's geometry is optimized, DFT calculations can predict its vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to generate a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov

For this compound, key vibrational modes would include:

O-H stretching: A characteristic broad band in the IR spectrum, typically around 3300-3500 cm⁻¹.

C-H stretching: Vibrations from both the aromatic and aliphatic portions of the molecule, usually in the 2850-3100 cm⁻¹ region. nih.gov

C=C stretching: Vibrations within the phenyl ring, expected in the 1400-1600 cm⁻¹ range. scirp.org

C-Cl stretching: A strong vibration typically found between 550 and 850 cm⁻¹. scirp.org

C-O stretching: Associated with the alcohol group, appearing in the 1000-1200 cm⁻¹ region.

Theoretical calculations often produce harmonic frequencies, which are systematically higher than experimental ones. Therefore, scaling factors are commonly applied to improve the agreement with experimental data. mdpi.com A comparative analysis, similar to the one shown for a related compound in the table below, is a standard validation procedure.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Chlorinated Organic Molecule This table is for illustrative purposes to demonstrate the application of vibrational frequency calculations.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3445 | O-H stretch |

| ν(C-H) aromatic | 3060 | 3058 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2955 | 2950 | Aliphatic C-H stretch |

| ν(C=C) | 1590 | 1588 | Phenyl ring stretch |

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By locating and characterizing the structure and energy of transition states—the highest energy point along a reaction coordinate—researchers can understand how this compound might be synthesized or how it participates in further reactions. This involves calculating the activation energy, which determines the reaction rate. For example, in the synthesis of this alcohol via the reduction of its corresponding ketone, 2-(2-chlorophenyl)cyclopentyl ketone, DFT could model the approach of a reducing agent and map the energy profile of the reaction, confirming the most likely mechanistic pathway. nih.gov

From the electronic structure, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. mdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in

HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. rasayanjournal.co.in

Table 3: Example of Calculated Quantum Chemical Descriptors This table illustrates the type of reactivity data generated from DFT calculations.

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -0.8 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.7 |

| Chemical Hardness | η | ΔE / 2 | 2.85 |

| Electronegativity | χ | - (E_HOMO + E_LUMO) / 2 | 3.65 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the full range of molecular conformations and dynamics over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in a given environment (e.g., in a solvent like water or ethanol). nih.gov

For this compound, MD simulations can map its conformational landscape. This involves identifying all accessible rotational states (rotamers) of the 2-chlorophenyl group relative to the cyclopentanol ring and the puckering conformations of the five-membered ring itself. nih.gov By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers for converting between them, providing a dynamic picture of the molecule's structural flexibility. researchgate.netnih.gov

Prediction and Assistance Elucidation Functions in Structure Analysis Software

Computational chemistry is integrated into modern software tools that assist in chemical structure elucidation. nih.gov For a compound like this compound, these tools can predict spectroscopic data based on a proposed structure. For instance, software can estimate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can then be compared to experimental NMR data. A strong match between the predicted and measured spectra provides powerful evidence for the correct structural assignment. nih.gov This synergy between computational prediction and experimental analysis has become an indispensable part of confirming the identity and structure of newly synthesized molecules.

Comparative Computational Studies of Related Structures

Computational chemistry offers a powerful lens for understanding the structure, reactivity, and properties of molecules, including this compound. By modeling this compound and its analogs, researchers can gain insights into the effects of structural modifications, such as the type of halogen substituent on the phenyl ring. While specific comparative computational studies on this compound are not extensively available in public literature, we can infer the principles and expected outcomes from studies on structurally related compounds, such as 2-halophenols. These simpler analogs, which feature a halogen and a hydroxyl group in a similar ortho-arrangement on a phenyl ring, provide a valuable model for understanding potential intramolecular interactions.

Theoretical and spectroscopic investigations into 2-halophenols (where the halogen is fluorine, chlorine, bromine, or iodine) have revealed important trends in intramolecular hydrogen bonding. rsc.orgcore.ac.uk The presence and strength of a hydrogen bond between the hydroxyl group's hydrogen and the halogen atom are influenced by the nature of the halogen.

Research Findings from Analogous Structures: